2-Chloromethyl-4,5-dihydroxypyridine
Description
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-(chloromethyl)-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c7-2-4-1-5(9)6(10)3-8-4/h1,3,10H,2H2,(H,8,9) |
InChI Key |
BKQZKWCTJOXNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 2-Chloromethyl-4,5-dihydroxypyridine with related compounds from the evidence:
| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Pyridine | 2-CH2Cl, 4-OH, 5-OH | Chloromethyl, hydroxyl | Not reported |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Pyridine | 2-CH2Cl, 4-OCH3, 3-CH3, 5-CH3 | Chloromethyl, methoxy, methyl | 222.11 |
| 2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride | Imidazole | 2-CH2Cl, 4,5-dihydro | Chloromethyl, dihydroimidazole | 155.03 |
| 2-Chloromethyl-4(3H)-quinazolinone | Quinazolinone | 2-CH2Cl, 4(3H)-ketone | Chloromethyl, ketone | Varies by derivative |
Key Observations :
- Chloromethyl Reactivity: All compounds feature a chloromethyl group, enabling alkylation or cross-coupling reactions. However, the pyridine and quinazolinone derivatives (e.g., ’s compounds) show enhanced stability compared to imidazole analogs due to aromatic ring conjugation .
- Hydroxyl vs. This difference likely impacts solubility and pharmacokinetics .
Physicochemical Properties
- Solubility and LogP : Hydroxyl groups in this compound likely increase water solubility compared to ’s methoxy/methyl-substituted pyridine (LogP ~3.38 for a dimethylpyridine analog, per ). This property is crucial for bioavailability .
- Stability : The pyridine ring’s aromaticity provides greater thermal and oxidative stability compared to dihydroimidazole (), which may degrade under acidic conditions .
Preparation Methods
Solvent and Temperature Effects
Catalysts and Additives
-
Radical initiators (e.g., AIBN) improve SO₂Cl₂ efficiency by generating chlorine radicals, enhancing chloromethyl group formation.
-
Alkali bases (e.g., K₂CO₃) neutralize HCl byproducts, preventing acid-catalyzed side reactions.
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
-
POCl₃ Chlorination : Proceeds via nucleophilic substitution, where POCl₃ acts as both solvent and chlorinating agent. The reaction likely involves intermediate oxonium ion formation, facilitating chloride attack at the hydroxymethyl group.
-
Radical Chlorination : AIBN decomposes to generate radicals, abstracting hydrogen from the methyl group to form a carbon radical, which reacts with SO₂Cl₂ to yield the chloromethyl derivative .
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-Chloromethyl-4,5-dihydroxypyridine?
A multi-step synthesis approach is typically employed for chloromethyl-substituted pyridines. For example, analogous compounds (e.g., 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine) are synthesized via N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation steps . For this compound, hydroxylation of precursor pyridine derivatives using enzymatic or chemical oxidants (e.g., NicC enzyme with NADH/O₂) may be applicable, as seen in the decarboxylative hydroxylation of 5-Chloro-6-isopropoxynicotinic acid to form dihydroxypyridine derivatives .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound is limited, chloromethyl derivatives often require stringent safety measures. Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, lab coats).
- Avoiding inhalation or skin contact due to potential irritancy.
- Storage in anhydrous conditions to prevent hydrolysis. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine) for guidance .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Analytical characterization should include:
- 1H NMR and FT-IR to confirm functional groups (e.g., hydroxyl, chloromethyl) and aromatic backbone .
- HPLC with UV detection for purity assessment, using reverse-phase columns and acetonitrile/water mobile phases .
- Mass spectrometry (MS) to validate molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of hydroxylation in dihydroxypyridine derivatives?
Regioselectivity depends on catalysts and substrate structure. Enzymatic hydroxylation (e.g., NicC) favors specific positions due to enzyme-substrate interactions, while chemical oxidants (e.g., H₂O₂/Fe²⁺) may yield different products based on radical intermediates. Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric effects .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions often arise from tautomerism or solvent effects. For example:
- Variable-temperature NMR can identify tautomeric equilibria (e.g., keto-enol shifts).
- X-ray crystallography provides definitive structural confirmation, resolving ambiguities in NMR assignments .
- Cross-validation using multiple techniques (e.g., IR coupled with MS) reduces misinterpretation risks.
Q. How can researchers design experiments to probe the bioactivity of this compound?
Focus on structure-activity relationship (SAR) studies:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or enzyme inhibition assays (e.g., kinase targets common in pyridine derivatives) .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites.
- Metabolic stability : Use hepatic microsomes to assess oxidative degradation pathways .
Q. What role do solvent and pH play in the stability of this compound during storage?
Chloromethyl groups are prone to hydrolysis. Stability studies show:
- Anhydrous solvents (e.g., DMF, DMSO) minimize decomposition.
- Acidic conditions (pH <5) slow hydrolysis but may protonate hydroxyl groups, altering reactivity.
- Long-term storage at -20°C in inert atmospheres (N₂/Ar) is recommended .
Methodological Guidance for Data Interpretation
- Contradictory toxicity results : Cross-reference with structurally analogous compounds (e.g., 2-(4-Chlorophenyl)oxazolo-pyridine) and consider impurities from synthesis (e.g., residual solvents) as confounding factors .
- Unexpected reaction outcomes : Use LC-MS/MS to trace byproducts and revise mechanistic hypotheses (e.g., radical vs. ionic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
